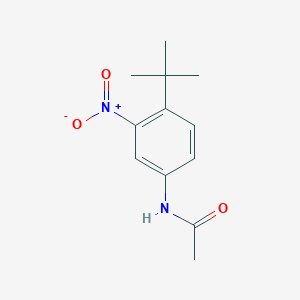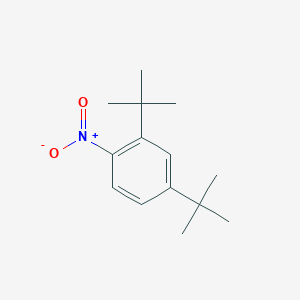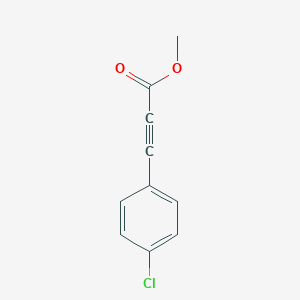
3-(4-clorofenil)prop-2-inoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides insights into its properties and reactivity. While the exact structure of “2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester” is not provided, the structure of a similar compound, “3-(4-Chlorophenyl)propionic acid”, is available . This compound has a molecular formula of C9H9ClO2 .Aplicaciones Científicas De Investigación
Investigación farmacéutica: Propiedades anticancerígenas
El 3-(4-clorofenil)prop-2-inoato de metilo ha sido estudiado por sus potenciales propiedades anticancerígenas. Los derivados de este compuesto han mostrado una inhibición selectiva de la proliferación de células de cáncer de colon . Esto es particularmente significativo ya que abre vías para el desarrollo de nuevos agentes quimioterapéuticos que son más específicos y potencialmente menos tóxicos para las células normales.
Mecanismo De Acción
The mechanism of action of 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester is not well understood. It is believed to act as an inhibitor of enzymes, as well as a modulator of protein-ligand interactions. 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester is also thought to be involved in the regulation of drug metabolism and drug-drug interactions. Additionally, 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester may act as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester can inhibit enzymes, modulate protein-ligand interactions, and regulate drug metabolism and drug-drug interactions. Additionally, 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester has been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study a variety of biochemical and physiological processes. Additionally, 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester is relatively stable and can be stored for long periods of time. However, 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester is not very soluble in water and is not suitable for use in high-throughput assays.
Direcciones Futuras
The future directions for 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester are numerous. 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester could be used in more in-depth studies of enzyme kinetics and protein-ligand interactions. Additionally, 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester could be used to study the effects of drugs on drug metabolism and drug-drug interactions. 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester could also be used to study the effects of antioxidants on oxidative damage and to develop new antioxidant compounds. Finally, 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester could be used in high-throughput assays to identify novel compounds with potential therapeutic applications.
Métodos De Síntesis
2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester can be synthesized by a variety of methods, such as the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone, while the Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone. Both methods produce 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester in high yields and can be used to synthesize other compounds as well.
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a compound and the necessary precautions for handling it. The SDS for “2-Propynoic acid, 3-(4-chlorophenyl)-, ethyl ester, (2Z)-” suggests avoiding contact with skin and eyes and avoiding the formation of dust and aerosols .
Propiedades
IUPAC Name |
methyl 3-(4-chlorophenyl)prop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAXQAIHXHGPPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356531 |
Source


|
| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7515-18-6 |
Source


|
| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

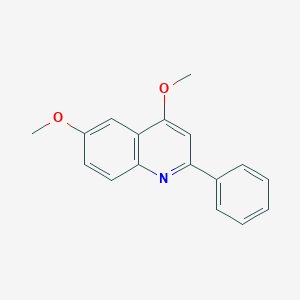

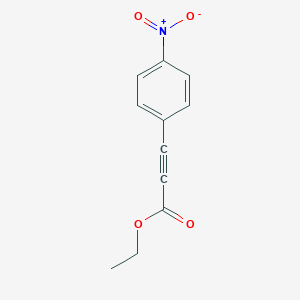
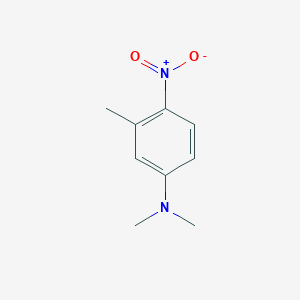
![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)

